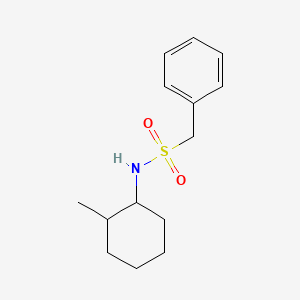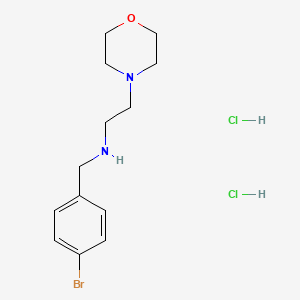
N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride, commonly known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). PD153035 has been extensively studied for its potential use as a therapeutic agent for various cancers.
Mechanism of Action
PD153035 is a reversible inhibitor of the N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing phosphorylation and activation of downstream signaling pathways. This leads to inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
PD153035 has been shown to have a range of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PD153035 also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, PD153035 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
PD153035 is a potent and selective inhibitor of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride tyrosine kinase activity. It has been extensively studied in preclinical models and has shown promising results as a therapeutic agent for various cancers. However, PD153035 has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. In addition, it has poor solubility in aqueous solutions, which can limit its use in certain assays.
Future Directions
There are many future directions for research on PD153035. One area of interest is the development of new analogs with improved pharmacokinetic properties and potency. Another area of research is the identification of biomarkers that can predict response to N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride-targeted therapies. In addition, there is ongoing research on the use of PD153035 in combination with other therapies, such as radiation and chemotherapy, to improve treatment outcomes for cancer patients. Finally, there is interest in exploring the role of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Synthesis Methods
PD153035 can be synthesized through a multi-step process starting with the reaction of 4-chloropyridine with diethyl malonate to form 4-(diethylamino)-2-pyridone. This intermediate is then reacted with 2,4-dichloroquinazoline to form PD153035. The final product is obtained as a hydrochloride salt.
Scientific Research Applications
PD153035 has been extensively studied for its potential use as a therapeutic agent for various cancers, including breast, lung, and head and neck cancers. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. PD153035 has been used in preclinical studies to investigate the role of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride in cancer progression and to evaluate the efficacy of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride-targeted therapies.
properties
IUPAC Name |
4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5.ClH/c1-3-22(4-2)16-14-7-5-6-8-15(14)20-17(21-16)19-13-9-11-18-12-10-13;/h5-12H,3-4H2,1-2H3,(H,18,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCFOVFCLKPIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)NC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300409.png)




![4-[(butylsulfonyl)amino]benzamide](/img/structure/B5300433.png)
![7-(3-chlorophenyl)-4-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300434.png)
![N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5300438.png)
![4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid](/img/structure/B5300447.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5300450.png)
![1-(3-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-one](/img/structure/B5300456.png)

![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)